3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include tert-butyl bromide, iodine, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the iodo group or other parts of the molecule.
Substitution: The iodo group is particularly reactive and can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the iodo group can lead to the formation of azides, amines, or other functionalized derivatives .
Scientific Research Applications
3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazole: Similar in structure but lacks the iodo-oxazole group.
6,6’-(3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis(1,3,5-triazine): Contains a triazine ring instead of the triazolo[4,3-a]pyridine core.
Properties
CAS No. |
959977-75-4 |
---|---|
Molecular Formula |
C13H13IN4O |
Molecular Weight |
368.17 g/mol |
IUPAC Name |
5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-2-iodo-1,3-oxazole |
InChI |
InChI=1S/C13H13IN4O/c1-13(2,3)11-17-16-10-5-4-8(7-18(10)11)9-6-15-12(14)19-9/h4-7H,1-3H3 |
InChI Key |
FXFAFZWFLHAVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=CN=C(O3)I |
Origin of Product |
United States |
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